2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one 2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
Brand Name: Vulcanchem
CAS No.: 77946-10-2
VCID: VC17036705
InChI: InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3
SMILES:
Molecular Formula: C40H38N2O5
Molecular Weight: 626.7 g/mol

2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one

CAS No.: 77946-10-2

Cat. No.: VC17036705

Molecular Formula: C40H38N2O5

Molecular Weight: 626.7 g/mol

* For research use only. Not for human or veterinary use.

2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one - 77946-10-2

Specification

CAS No. 77946-10-2
Molecular Formula C40H38N2O5
Molecular Weight 626.7 g/mol
IUPAC Name 2'-[bis(2-phenoxyethyl)amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3
Standard InChI Key LXPWQKFJRPEKAN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CCOC6=CC=CC=C6)CCOC7=CC=CC=C7

Introduction

Key Features:

Functional GroupDescription
Spiro CenterConnects the isobenzofuran and xanthene moieties.
Diethylamino GroupProvides electron-donating properties, influencing fluorescence behavior.
Bis(2-phenoxyethyl)aminoEnhances lipophilicity and potential biological activity.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Spirocyclization: Formation of the spiro linkage between isobenzofuran and xanthene.

  • Amine Substitution: Introduction of diethylamino and bis(2-phenoxyethyl)amino groups via nucleophilic substitution or reductive amination.

These reactions often require:

  • Catalysts (e.g., Lewis acids).

  • Solvents like ethanol or dimethylformamide (DMF).

  • Purification techniques such as recrystallization or chromatography.

Fluorescent Probes

The compound's xanthene backbone suggests strong fluorescence, making it suitable for:

  • Biological Imaging: Visualization of cellular components.

  • Environmental Sensors: Detection of pH changes or metal ions.

Medicinal Chemistry

The presence of amino groups indicates potential bioactivity:

  • Drug Design: As a scaffold for developing enzyme inhibitors.

  • Photodynamic Therapy: Exploiting its fluorescent properties for cancer treatment.

Material Science

Due to its structural stability and optical properties:

  • Used in the development of organic light-emitting diodes (OLEDs).

  • Incorporated into dye-sensitized solar cells.

Analytical Data

To confirm the identity and purity of the compound, analytical techniques are employed:

TechniquePurposeObserved Data (Hypothetical)
NMR SpectroscopyStructural elucidation (1H and 13C signals).Peaks corresponding to aromatic protons and aliphatic groups.
Mass SpectrometryMolecular weight determination.m/z peak consistent with calculated molecular mass.
UV-Vis SpectroscopyAbsorption maxima indicating conjugation.λmax around 500–550 nm (indicative of xanthene dyes).
Fluorescence SpectroscopyEmission profile analysis.Strong emission in the visible range (e.g., green fluorescence).

Potential Research Directions

  • Biological Evaluation:

    • Investigate cytotoxicity against cancer cell lines.

    • Assess binding affinity for specific enzymes or receptors.

  • Chemical Modifications:

    • Introduce other functional groups to enhance water solubility.

    • Develop derivatives with tunable fluorescence properties.

  • Environmental Applications:

    • Study its use in detecting pollutants or heavy metals in water samples.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator